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Introduction
A vast reservoir of novel bioactive compounds lies encoded within silent or cryptic biosynthetic

gene clusters (BGCs) in the genomes of microorganisms. Accessing this chemical diversity is a

significant challenge in natural product discovery. Andrimid, a hybrid nonribosomal peptide-

polyketide antibiotic, has emerged as a valuable tool for activating these silent BGCs. Primarily

known as an inhibitor of the bacterial acetyl-CoA carboxylase (ACC), Andrimid, when used at

sub-inhibitory concentrations, can induce a stress response in bacteria, leading to the

transcriptional activation of otherwise silent BGCs and the production of novel secondary

metabolites.

These application notes provide a comprehensive guide for utilizing Andrimid to unlock the

biosynthetic potential of microorganisms. Detailed protocols for determining the appropriate

treatment conditions, analyzing the resulting gene expression changes, and detecting the

induced secondary metabolites are provided.

Mechanism of Action
Andrimid's primary mode of action is the inhibition of the β-subunit of acetyl-CoA carboxylase

(ACC), an essential enzyme in fatty acid biosynthesis.[1][2][3] By disrupting this crucial

metabolic pathway, Andrimid induces a cellular stress response. In many bacteria, this triggers

the general stress response, a global regulatory network that helps the organism survive
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adverse conditions. A key regulator of this response is the alternative sigma factor RpoS (σS).

[4][5] The accumulation of RpoS redirects RNA polymerase to transcribe a specific set of

genes, including those within otherwise silent BGCs, leading to the production of secondary

metabolites that may confer a survival advantage.[4]

Data Presentation
Table 1: Effect of Andrimid on Biosynthetic Gene Cluster
Expression in Photobacterium galatheae

Biosynthetic Gene
Cluster (BGC)

Core Gene
Fold Upregulation
(Andrimid vs.
Control)

Growth Phase of
Maximum
Upregulation

BGC 2 - ~102 Transition

BGC 9 - ~10 Transition

Holomycin BGC hlmE 1.6 - 2.2 Transition

Data summarized from Buijs et al., 2020.[1][4]

Table 2: Effect of Andrimid on Secondary Metabolite
Production in Photobacterium galatheae

Secondary Metabolite
Fold Increase in
Production (Andrimid vs.
Control)

Method of Quantification

Holomycin ~4 UV-Vis Peak Area at 390 nm

Data summarized from Buijs et al., 2020.[1]

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) of Andrimid
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This protocol outlines the determination of the MIC of Andrimid against the target bacterial

strain using the broth microdilution method. This is a critical first step to identify the appropriate

sub-inhibitory concentrations for inducing gene expression.

Materials:

Andrimid stock solution (e.g., in DMSO or ethanol)

Target bacterial strain

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

Sterile 96-well microtiter plates

Spectrophotometer

Procedure:

Prepare Bacterial Inoculum:

Inoculate a single colony of the target bacterium into 5 mL of growth medium and incubate

overnight under appropriate conditions (e.g., 37°C with shaking).

Measure the optical density at 600 nm (OD600) of the overnight culture.

Dilute the culture in fresh medium to a starting OD600 of approximately 0.001 (this

corresponds to ~1 x 105 CFU/mL for many bacteria, but should be optimized).

Prepare Andrimid Dilutions:

In a 96-well plate, prepare a two-fold serial dilution of the Andrimid stock solution in the

growth medium. The final volume in each well should be 100 µL. The concentration range

should be chosen based on literature values or a preliminary range-finding experiment.

Include a positive control (no Andrimid) and a negative control (no bacteria) for each

plate.

Inoculation:
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Add 100 µL of the diluted bacterial inoculum to each well containing the Andrimid
dilutions and the positive control well.

The final volume in each well will be 200 µL.

Incubation:

Incubate the microtiter plate at the optimal growth temperature for the bacterial strain for

18-24 hours.

MIC Determination:

After incubation, visually inspect the wells for turbidity.

The MIC is the lowest concentration of Andrimid that completely inhibits visible growth of

the bacteria.[6][7][8] This can be confirmed by measuring the OD600 of each well.

Protocol 2: Andrimid Treatment for Induction of Silent
Gene Clusters
This protocol describes the treatment of a bacterial culture with a sub-inhibitory concentration

of Andrimid to induce the expression of silent BGCs.

Materials:

Target bacterial strain

Appropriate liquid growth medium

Andrimid stock solution

Incubator shaker

Procedure:

Culture Preparation:
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Inoculate the target bacterial strain into a suitable volume of growth medium to a starting

OD600 of 0.0015.

Andrimid Addition:

Grow the culture to the early-to-mid exponential phase (typically OD600 of 0.2-0.4).

Add Andrimid to the culture at a sub-inhibitory concentration (e.g., 0.25x or 0.5x the

determined MIC). A solvent control (e.g., DMSO or ethanol) should be added to a parallel

culture.

Incubation and Sampling:

Continue to incubate the cultures under the same conditions.

Collect samples at different time points (e.g., exponential, transition, and stationary

phases) for RNA extraction and secondary metabolite analysis.[4] For RNA extraction,

immediately stabilize the bacterial cells using a reagent like RNAprotect Bacteria Reagent

(Qiagen) according to the manufacturer's instructions.

Protocol 3: RNA Extraction and qRT-PCR Analysis
This protocol details the extraction of total RNA from bacterial cultures and the subsequent

analysis of gene expression using quantitative reverse transcription PCR (qRT-PCR).

Materials:

Bacterial cell pellets stabilized with RNAprotect

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

DNase I (e.g., TURBO DNA-free™ Kit, Invitrogen)

Reverse transcriptase and corresponding reagents

qPCR master mix (e.g., SYBR Green-based)

Primers for target genes (BGC core genes, rpoS) and a reference gene (e.g., 16S rRNA)
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qPCR instrument

Procedure:

RNA Extraction:

Extract total RNA from the stabilized bacterial pellets using a commercial kit following the

manufacturer's protocol.[9][10][11][12] This typically involves enzymatic lysis followed by

column-based purification.

DNase Treatment:

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. This is

a critical step for accurate gene expression analysis.

RNA Quantification and Quality Control:

Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess

its integrity using gel electrophoresis or a bioanalyzer.

cDNA Synthesis:

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase

enzyme and random primers or gene-specific primers.

Quantitative PCR (qPCR):

Perform qPCR using the synthesized cDNA as a template, a SYBR Green-based master

mix, and primers for your target and reference genes.

A typical qPCR program includes an initial denaturation step, followed by 40 cycles of

denaturation, annealing, and extension.

Include no-template controls and no-reverse-transcriptase controls to check for

contamination.

Data Analysis:
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Calculate the relative expression of the target genes using the ΔΔCt method, normalizing

to the expression of a stably expressed reference gene (e.g., 16S rRNA).

Protocol 4: Extraction and HPLC Analysis of Secondary
Metabolites (e.g., Holomycin)
This protocol provides a general method for the extraction of secondary metabolites from

bacterial cultures and their analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

Bacterial culture supernatant or whole culture

Ethyl acetate or other suitable organic solvent

Rotary evaporator

Methanol (HPLC grade)

HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

C18 reverse-phase HPLC column

Procedure:

Extraction:

Centrifuge the bacterial culture to separate the supernatant and cell pellet. Depending on

the location of the target metabolite, either the supernatant or the entire culture can be

extracted.

Extract the supernatant or whole culture with an equal volume of ethyl acetate twice.

Pool the organic layers and evaporate to dryness using a rotary evaporator.

Sample Preparation:

Resuspend the dried extract in a known volume of methanol.
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Filter the resuspended extract through a 0.22 µm syringe filter to remove any particulate

matter.

HPLC Analysis:

Inject the filtered sample onto a C18 reverse-phase HPLC column.

Develop a suitable gradient elution method using water and acetonitrile or methanol, both

often containing a small amount of an acid like formic acid to improve peak shape.

For holomycin, detection can be performed using a DAD at 390 nm.[13][14] For unknown

metabolites, a wider wavelength range should be monitored.

Couple the HPLC to a mass spectrometer for identification of the induced compounds by

their mass-to-charge ratio (m/z).

Quantification:

Quantify the production of the target metabolite by comparing the peak area from the

treated sample to that of a standard curve generated with a purified compound. Semi-

quantification can be performed by comparing the peak areas between treated and control

samples.
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Protocol 1: MIC Determination

Protocol 2: Induction

Protocols 3 & 4: Analysis
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Caption: Experimental workflow for using Andrimid to induce silent BGCs.
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Caption: Proposed signaling pathway for Andrimid-induced BGC activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1212256#using-andrimid-to-induce-silent-
biosynthetic-gene-clusters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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